molecular formula C12H9N5O B160815 N6-Benzoyladenine CAS No. 4005-49-6

N6-Benzoyladenine

Cat. No.: B160815
CAS No.: 4005-49-6
M. Wt: 239.23 g/mol
InChI Key: QQJXZVKXNSFHRI-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C12H9N5O and a molecular weight of 239.23 g/mol . It is primarily used in biochemical research and has shown potential in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N6-Benzoyladenine can be synthesized through a condensation reaction between adenine and benzoyl chloride. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzoyl group on the adenine molecule .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions: N6-Benzoyladenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various N6-substituted adenine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Agricultural Applications

Plant Growth Regulation:
N6-Benzoyladenine is primarily utilized as a plant growth regulator. It enhances the growth and development of various crops by promoting cell division and differentiation. Research indicates that BA can improve fruit size, shape, and yield in crops such as apples and spinach .

Seed Preconditioning:
Studies have demonstrated that BA can enhance the regeneration potential of plant tissues. For example, seed preconditioning with this compound has been shown to improve in vitro regeneration in several plant species, leading to higher survival rates and better growth performance in seedlings .

Impact on Crop Quality:
In grape cultivation, the application of BA has been linked to improved berry quality and uniformity in ripening. This effect is particularly beneficial for seedless varieties, where consistent fruit quality is crucial for marketability .

Medical Research Applications

Cancer Treatment:
this compound has emerged as a promising candidate in cancer research due to its ability to inhibit bromodomain-containing protein 4 (BRD4), a key regulator in cancer cell proliferation and survival. Structure-activity relationship studies have shown that certain derivatives of this compound exhibit potent BRD4 inhibitory activity with IC50 values as low as 0.427 µM . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Oxidative Stress Reduction:
Research indicates that this compound possesses antioxidative properties, making it potentially useful in treating diseases associated with oxidative stress, such as psoriasis. In vitro studies have shown that BA increases the activity of antioxidative enzymes like glutathione peroxidase (GPX) and catalase (CAT), thereby reducing lipid peroxidation and protecting cells from oxidative damage .

Mechanistic Insights

Cytokinin Activity:
The mechanism of action for this compound involves its interaction with cytokinin receptors in plants, which leads to enhanced cell division and differentiation. Studies using Arabidopsis mutants have provided insights into how different derivatives affect cytokinin receptor binding and activity .

Inhibition of Phosphodiesterases:
this compound has been found to inhibit cyclic nucleotide phosphodiesterases (PDEs), which play a critical role in regulating intracellular cAMP levels in inflammatory cells. This property suggests potential applications in treating inflammatory diseases by modulating immune responses .

Case Studies

Study Application Findings
Antioxidative StressThis compound significantly increased GPX activity by ~225% compared to control cells at optimal concentrations.
Cancer ResearchDerivatives exhibited BRD4 inhibition with an IC50 value of 0.427 µM, indicating potential for cancer therapy.
Plant RegenerationEnhanced regeneration potential in grape seedlings when preconditioned with BA, leading to improved quality and yield.

Mechanism of Action

N6-Benzoyladenine exerts its effects by binding to cytokinin receptors in plants, leading to the activation of various signaling pathways that promote cell division and growth. In cancer research, it inhibits BRD4, a protein that regulates gene expression, thereby modulating tumor necrosis factor α (TNF-α) levels and inducing cytotoxicity in cancer cells .

Comparison with Similar Compounds

Uniqueness: N6-Benzoyladenine is unique due to its specific benzoyl group, which imparts distinct biological activities compared to other cytokinins. Its ability to inhibit BRD4 and modulate TNF-α levels makes it a valuable compound in cancer research .

Biological Activity

N6-Benzoyladenine (BA) is a synthetic cytokinin, a class of plant hormones that play crucial roles in various physiological processes, including cell division, growth, and response to environmental stress. This article explores the biological activity of this compound, focusing on its effects on plant growth, antioxidative stress response, and potential therapeutic applications.

Cytokinin Activity

This compound is known for its potent cytokinin activity. Research has shown that it interacts with specific cytokinin receptors in plants, influencing various developmental processes. The activity of this compound has been assessed through various assays, including the use of Arabidopsis double mutants and Amaranthus seedlings.

Table 1: Cytokinin Activity of this compound Derivatives

CompoundStructureActivity LevelReceptor Specificity
This compoundStructureHighAHK2
2-Chloro-6-furfuryladenineStructureModerateAHK3
2-Chloro-6-(1-phenylethyl)-adenineStructureHighAHK3
6-PhenyladenineStructureHighNon-specific

In studies, this compound exhibited strong activity in plants expressing the AHK2 receptor, while some derivatives showed selectivity towards the AHK3 receptor. The binding affinity and activity were influenced by structural modifications to the benzoyladenine core, demonstrating a structure-activity relationship that is critical for developing new cytokinin analogs .

Effects on Cell Division and Growth

This compound has been shown to significantly influence cell division in cultured cells. In a study examining its effects on cell number, it was found that at certain concentrations (10^-6 M and 10^-7 M), there was a notable decrease in cell proliferation compared to untreated controls. However, mitotic divisions were still observed, indicating that while this compound can inhibit growth at higher concentrations, it does not completely halt cell division .

Table 2: Effects of this compound on Cell Number

Concentration (M)Day 1 (%) DecreaseDay 4 (%) Decrease
10^-4514
10^-61212

Antioxidative Stress Response

This compound also plays a role in mitigating oxidative stress in plant cells. Studies have demonstrated that it enhances the activity of antioxidant enzymes such as catalase (CAT), which is vital for detoxifying reactive oxygen species (ROS). At optimal concentrations, this compound significantly reduced lipid peroxidation as measured by thiobarbituric acid reactive substances (TBARS), indicating its protective effects on cellular membranes .

Table 3: Antioxidative Effects of this compound

Concentration (M)CAT Activity Increase (%)TBARS Reduction (%)
10^-7~32%~80%
10^-6~14%~58%

Therapeutic Potential

Beyond its role in plant biology, this compound and its derivatives have garnered attention for their potential therapeutic applications. Recent studies have identified BA-based inhibitors targeting BRD4, a member of the BET family implicated in cancer progression. These inhibitors may offer new avenues for cancer treatment by disrupting transcriptional elongation processes .

Q & A

Basic Research Questions

Q. What are the standard protocols for using N6-Benzoyladenine in plant tissue culture experiments, and how do concentrations affect cellular responses?

  • Methodological Answer : this compound is typically applied at concentrations ranging from 0.1 to 10 µM in plant tissue culture media. For root induction, a lower concentration (0.1–1 µM) is recommended, while higher concentrations (5–10 µM) promote shoot proliferation. Experimental design should include control groups without the compound to assess baseline growth. Sterile handling is critical to avoid contamination, and protocols should specify solvent compatibility (e.g., dimethyl sulfoxide for solubility) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to acute oral toxicity (LD50: 300 mg/kg in rats) and potential skin sensitization, researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of aerosols. Storage requires a dry, cool environment (2–8°C) away from oxidizers. Accidental exposure mandates immediate rinsing with water for skin contact and medical consultation for ingestion .

Q. Which analytical methods are validated for quantifying this compound purity and stability in experimental preparations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 260 nm is standard for purity assessment. Stability studies should monitor degradation under varying pH (4–9) and temperature conditions (4–37°C) over 72 hours. Mass spectrometry (LC-MS) confirms molecular integrity, especially when synthesizing derivatives .

Advanced Research Questions

Q. How do solubility challenges of this compound impact its synthetic modification, and what strategies mitigate these issues?

  • Methodological Answer : The poor aqueous solubility of this compound (0.1 mg/mL at 20°C) complicates reactions in polar solvents. Strategies include:

  • Protection-Deprotection : Introducing Boc (tert-butoxycarbonyl) groups at the N9 position improves solubility in organic solvents like dichloroethane, enabling efficient benzoylation .
  • Co-solvent Systems : Using methanol-water mixtures (1:2 v/v) enhances solubility during purification .

Q. What structure-activity relationship (SAR) insights guide the design of this compound derivatives for BRD4 inhibition in cancer research?

  • Methodological Answer : SAR studies reveal that the benzoyl group at N6 is critical for binding to the BRD4 acetyl-lysine pocket. Modifications to the adenine scaffold (e.g., halogenation at C8) improve binding affinity by 2–3 fold. Biological assays should include:

  • In vitro : HL-60 cell differentiation assays under ATRA (all-trans retinoic acid) induction.
  • In silico : Molecular docking (e.g., AutoDock Vina) to predict hydrogen bonding with Asn140 .

Q. How can researchers resolve contradictions in reported biological effects of this compound across plant and mammalian systems?

  • Methodological Answer : Discrepancies (e.g., growth promotion in plants vs. apoptosis in cancer cells) arise from species-specific receptor interactions. To address this:

  • Comparative Transcriptomics : Analyze gene expression profiles (e.g., RNA-seq) in Arabidopsis thaliana and human cancer cell lines treated with the compound.
  • Dose-Response Curves : Establish threshold concentrations for divergent effects, ensuring cross-study reproducibility .

Q. What experimental frameworks optimize combinatorial use of this compound with other growth regulators or therapeutic agents?

  • Methodological Answer : Use factorial design (e.g., 2^k experiments) to test synergies. For plant studies, combine with auxins (e.g., indole-3-acetic acid) at varying ratios (1:1 to 1:10). In cancer research, pair with chemotherapeutics (e.g., cisplatin) and measure IC50 shifts via Chou-Talalay synergy plots .

Q. Data Analysis and Reporting

Q. How should researchers document and present raw data on this compound experiments to ensure reproducibility?

  • Methodological Answer :

  • Raw Data : Include HPLC chromatograms, mass spectra, and cell viability curves as supplementary files.
  • Metadata : Specify solvent batches, equipment calibration dates, and environmental conditions (humidity, temperature).
  • Statistical Reporting : Use ANOVA with post-hoc Tukey tests for multi-group comparisons, reporting effect sizes (η²) .

Q. What criteria validate the ecological safety of this compound in plant studies to prevent environmental contamination?

  • Methodological Answer : Follow OECD guidelines for terrestrial ecotoxicity:

  • Soil Microcosm Tests : Measure degradation half-life (t½) under aerobic conditions.
  • Ecotoxicogenomics : Assess impact on non-target organisms (e.g., Daphnia magna) via LC50 assays .

Properties

IUPAC Name

N-(7H-purin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJXZVKXNSFHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193112
Record name Benzamide, N-1H-purin-6-yl-
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Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4005-49-6
Record name 6-Benzamidopurine
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Record name 4005-49-6
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Record name Benzamide, N-1H-purin-6-yl-
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Record name N-1H-Purin-6-yl-benzamide
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Record name 6-BENZAMIDOPURINE
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Synthesis routes and methods

Procedure details

Benzoyl chloride (1.3 mL, 11 mmol) was added dropwise over 30 min to a stirred suspension of adenine (1.35 g, 10 mmol) in dry pyridine, and stirring was continued at 100° C. for a further 3 h, and the reaction mixture was allowed to stand overnight at room temperature. The reaction was quenched with methanol and the solvents were removed under reduced pressure. The residue was triturated in hot isopropanol and dried in vacuo to give 8 as a white solid: yield 2.15 g (90%); MS (+ESI): m/z 240 [M+H]+; 1H NMR (400 MHz, d-DMSO): δ11.50 (s, 1H), 8.74 (s, 1H), 8.52 (s, 1H), 8.11 (d, 2H, J=7.2 Hz), 7.66 (t, 1H, J=7.2 Hz), 7.58 (t, 2H, J=7.2 Hz).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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Feasible Synthetic Routes

N6-Benzoyladenine

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